Ivermectin's In Vitro Mechanisms of Action: A Technical Guide
Ivermectin's In Vitro Mechanisms of Action: A Technical Guide
Introduction
Ivermectin, a macrocyclic lactone derived from the bacterium Streptomyces avermitilis, is a widely used antiparasitic agent with a well-established safety profile in humans.[1][2] Initially developed for veterinary use, it was approved for human use in 1987 to treat onchocerciasis (river blindness) and has since become essential in combating other parasitic diseases like lymphatic filariasis and scabies.[1][3] In recent years, in vitro studies have revealed a broader spectrum of biological activity, including antiviral, anti-inflammatory, and anticancer effects. This has sparked significant interest in repurposing ivermectin for a variety of other indications.[4][5]
This technical guide provides an in-depth overview of the core in vitro mechanisms of action of ivermectin, focusing on its molecular targets and the cellular pathways it modulates. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways.
Primary Antiparasitic Mechanism: Targeting Glutamate-Gated Chloride Channels
The principal mechanism of ivermectin's anthelmintic and insecticidal activity is its high-affinity potentiation of glutamate-gated chloride ion channels (GluClRs) found exclusively in the nerve and muscle cells of invertebrates.[6][7][8]
1.1 Molecular Interaction
Ivermectin binds to a site on the GluClR distinct from the glutamate binding site, acting as a positive allosteric modulator.[6][9] This binding locks the channel in an open conformation, leading to a sustained influx of chloride ions (Cl⁻).[1] The increased intracellular Cl⁻ concentration causes hyperpolarization of the neuronal or muscle cell membrane, rendering it less responsive to excitatory stimuli. This ultimately results in flaccid paralysis and death of the parasite.[1][3][10] The high selectivity of ivermectin for invertebrates is due to the absence of GluClRs in vertebrates and its low affinity for mammalian ligand-gated ion channels.[8]
Caption: Ivermectin's primary antiparasitic mechanism of action.
1.2 Experimental Protocol: Electrophysiological Recording of GluClR Activity
This protocol outlines a method to measure ivermectin's effect on GluClRs expressed in a heterologous system, such as Xenopus oocytes.
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Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
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cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the subunits of the target invertebrate GluClR. Oocytes are then incubated for 2-5 days to allow for channel expression.
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Two-Electrode Voltage Clamp (TEVC): An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is held at a constant voltage (e.g., -60 mV).
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Agonist and Ivermectin Application: The oocyte is perfused with a baseline buffer. Glutamate (the natural agonist) is applied to elicit a baseline current response. After washout, ivermectin is added to the perfusion buffer at varying concentrations, followed by a co-application with glutamate.
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Data Acquisition: Changes in membrane current are recorded continuously. The potentiation of the glutamate-induced current by ivermectin is measured and analyzed to determine parameters like EC₅₀ (half-maximal effective concentration).
In Vitro Antiviral Mechanisms
Ivermectin has demonstrated broad-spectrum antiviral activity in vitro against a range of RNA and DNA viruses, although the concentrations required are often significantly higher than those used for antiparasitic therapy.[5][11][12] The primary proposed antiviral mechanism involves the inhibition of host nuclear transport machinery.
2.1 Inhibition of Importin α/β-Mediated Nuclear Transport
A key mechanism underlying ivermectin's broad-spectrum antiviral activity is its specific inhibition of the host's importin α/β1 (IMPα/β1)-mediated nuclear import pathway.[13][14] Many viruses utilize this pathway to transport their own essential proteins (such as integrase for HIV-1 or non-structural proteins for Dengue and Zika virus) into the host cell nucleus to facilitate replication.[5][13][14][15] Ivermectin is thought to bind to the IMPα armadillo (ARM) repeat domain, causing an allosteric change that prevents it from binding to IMPβ1. This destabilizes the IMPα/β1 heterodimer, thereby blocking the nuclear import of viral cargo proteins.[14]
Caption: Ivermectin inhibits viral replication by blocking nuclear import.
2.2 Other Proposed Antiviral Mechanisms
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Flavivirus NS3 Helicase Inhibition: Ivermectin has been shown to be a potent inhibitor of the NS3 helicase activity of several flaviviruses, including Dengue virus and Zika virus, which is essential for viral RNA replication.[16][17]
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SARS-CoV-2 Replication Inhibition: Early in the COVID-19 pandemic, ivermectin was reported to inhibit SARS-CoV-2 replication in Vero-hSLAM cells, with a single treatment causing an approximate 5000-fold reduction in viral RNA at 48 hours.[11][12][18] However, subsequent studies suggested this effect occurs at concentrations that are not readily achievable in vivo and may be linked to host cell cytotoxicity or nonspecific membrane perturbations.[15][19][20]
2.3 Quantitative Data: In Vitro Antiviral Activity of Ivermectin
| Virus | Cell Line | Assay Type | Endpoint | IC₅₀ / EC₅₀ (µM) | Citation(s) |
| SARS-CoV-2 | Vero/hSLAM | Viral RNA Yield | 48h post-infection | ~2.0 | [11] |
| SARS-CoV-2 | Vero E6 | Viral Replication | - | ~5.0 | [15] |
| Zika Virus (African) | LLC-MK2 | Viral Growth | - | 7.4 - 21.3 | [21] |
| Zika Virus (Asian) | LLC-MK2 | Viral Growth | - | 4.0 - 11.6 | [21] |
| Zika Virus (African) | C6/36 (mosquito) | Viral Growth | - | 10.1 - 17.4 | [21] |
| Zika Virus (Asian) | C6/36 (mosquito) | Viral Growth | - | 8.0 - 15.6 | [21] |
| Dengue Virus | LLC-MK2 | Plaque Formation | 24h post-infection | ~10.4 (9.16 µg/mL) | [17] |
| HIV-1 | - | Nuclear Import | - | Potent Inhibition | [14] |
2.4 Experimental Protocol: SARS-CoV-2 Antiviral Assay
This protocol is based on the methodology used to first identify ivermectin's in vitro activity against SARS-CoV-2.[11][12]
Caption: Experimental workflow for an in vitro SARS-CoV-2 inhibition assay.
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Cell Culture: Vero/hSLAM cells are seeded in 24-well plates and incubated overnight to allow for the formation of a confluent monolayer.
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Viral Infection: The cell culture medium is removed, and cells are infected with the SARS-CoV-2 virus at a specific multiplicity of infection (MOI), for example, 0.1. The infection is allowed to proceed for 2 hours.
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Drug Treatment: The viral inoculum is removed, and the cells are washed. Fresh medium containing either ivermectin (e.g., at 5 µM) or a vehicle control (e.g., DMSO) is added to the wells.
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Incubation: The treated, infected cells are incubated for 48 hours at 37°C.
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Quantification of Viral RNA: After incubation, the cell lysate is collected, and total RNA is extracted. The amount of viral RNA is quantified using a quantitative real-time polymerase chain reaction (qRT-PCR) assay targeting a specific viral gene.
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Data Analysis: The cycle threshold (Ct) values from the qRT-PCR are used to calculate the viral RNA copy number. The reduction in viral RNA in the ivermectin-treated samples is then compared to the vehicle control to determine the level of inhibition.
In Vitro Anti-inflammatory Mechanisms
Ivermectin has demonstrated potent anti-inflammatory properties in various in vitro models, primarily by inhibiting the production of pro-inflammatory cytokines.[22][23][24]
3.1 Inhibition of the NF-κB Signaling Pathway
A central mechanism for ivermectin's anti-inflammatory effect is its ability to block the nuclear factor-kappa B (NF-κB) signaling pathway.[22][25] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB p65 subunit is typically translocated into the nucleus, where it drives the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[22] In vitro studies have shown that ivermectin can suppress the LPS-induced translocation of the NF-κB p65 subunit into the nucleus in murine macrophages.[22][23] By blocking this key transcriptional activator, ivermectin effectively reduces the production of these key inflammatory mediators.
Caption: Ivermectin inhibits cytokine production by blocking NF-κB pathway.
3.2 Quantitative Data: In Vitro Anti-inflammatory Activity
| Cell Line | Stimulus | Cytokine | Ivermectin Conc. | % Inhibition / Effect | Citation(s) |
| RAW 264.7 | LPS (1 µg/ml) | TNF-α | Varies | Significant Decrease | [22] |
| RAW 264.7 | LPS (1 µg/ml) | IL-1β | Varies | Significant Decrease | [22] |
| RAW 264.7 | LPS (1 µg/ml) | IL-6 | Varies | Significant Decrease | [22] |
| Mouse Splenocytes | ConA | IL-2 | 0.1 - 1 µM | Dose-dependent decrease | [26] |
| Mouse Splenocytes | ConA | IFN-γ | 0.1 - 1 µM | Dose-dependent decrease | [26] |
3.3 Experimental Protocol: Macrophage Cytokine Production Assay
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Cell Culture: RAW 264.7 murine macrophages are seeded in 96-well plates and allowed to adhere.
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Pre-treatment: Cells are pre-treated with various concentrations of ivermectin or a vehicle control for 1-2 hours before stimulation.
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Stimulation: Cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/ml to induce an inflammatory response. A set of control wells remains unstimulated.
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Incubation: The plates are incubated for a specified period (e.g., 6, 12, or 24 hours) to allow for cytokine production and secretion.
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Supernatant Collection: After incubation, the cell culture supernatants are carefully collected.
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Cytokine Measurement (ELISA): The concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
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Data Analysis: The cytokine concentrations in the ivermectin-treated groups are compared to the LPS-only control group to determine the percentage of inhibition. A cell viability assay (e.g., MTT assay) should be run in parallel to ensure the observed effects are not due to cytotoxicity.[22]
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular and molecular biology-based update for ivermectin against COVID-19: is it effective or non-effective? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 7. Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Antivirus effectiveness of ivermectin on dengue virus type 2 in Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labourdiscovery.ilo.org [labourdiscovery.ilo.org]
- 12. research.monash.edu [research.monash.edu]
- 13. An ivermectin – atorvastatin combination impairs nuclear transport inhibiting dengue infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ivermectin is a specific inhibitor of importin α/β-mediated nuclear import able to inhibit replication of HIV-1 and den… [ouci.dntb.gov.ua]
- 15. journals.asm.org [journals.asm.org]
- 16. FEvIR Platform [fevir.net]
- 17. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 18. The FDA-approved drug ivermectin inhibits the replication of SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-dose ivermectin for early treatment of COVID-19 (COVER study): a randomised, double-blind, multicentre, phase II, dose-finding, proof-of-concept clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. scienceopen.com [scienceopen.com]
- 22. Ivermectin inhibits LPS-induced production of inflammatory cytokines and improves LPS-induced survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Ivermectin inhibits LPS-induced production of inflammatory cytokines and improves LPS-induced survival in mice | Semantic Scholar [semanticscholar.org]
- 25. The mechanisms of action of ivermectin against SARS-CoV-2—an extensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
